molecular formula C23H24N2O B11500031 Indol-2-one, 5-methyl-1-m-tolyl-3-m-tolylamino-1,4,5,6-tetrahydro-

Indol-2-one, 5-methyl-1-m-tolyl-3-m-tolylamino-1,4,5,6-tetrahydro-

Cat. No.: B11500031
M. Wt: 344.4 g/mol
InChI Key: NLFTZCVWJUEBQO-UHFFFAOYSA-N
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Description

5-METHYL-1-(3-METHYLPHENYL)-3-[(3-METHYLPHENYL)AMINO]-2,4,5,6-TETRAHYDRO-1H-INDOL-2-ONE is a complex organic compound characterized by its indole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-METHYL-1-(3-METHYLPHENYL)-3-[(3-METHYLPHENYL)AMINO]-2,4,5,6-TETRAHYDRO-1H-INDOL-2-ONE typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions.

    Substitution Reactions:

    Cyclization: The final step involves cyclization to form the tetrahydroindole structure.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, where the indole core is oxidized to form various derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the indole core.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides, amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2,3-diones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine

In medicinal chemistry, this compound and its derivatives are investigated for their potential as therapeutic agents. Their ability to interact with biological targets makes them candidates for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 5-METHYL-1-(3-METHYLPHENYL)-3-[(3-METHYLPHENYL)AMINO]-2,4,5,6-TETRAHYDRO-1H-INDOL-2-ONE involves its interaction with molecular targets, such as enzymes and receptors. The indole core structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1H-Indole-2,3-dione: Known for its biological activities.

    3-Phenylindole: Used in the synthesis of pharmaceuticals.

    5-Methylindole: A simpler analog with fewer substituents.

Uniqueness

What sets 5-METHYL-1-(3-METHYLPHENYL)-3-[(3-METHYLPHENYL)AMINO]-2,4,5,6-TETRAHYDRO-1H-INDOL-2-ONE apart is its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C23H24N2O

Molecular Weight

344.4 g/mol

IUPAC Name

5-methyl-3-(3-methylanilino)-1-(3-methylphenyl)-5,6-dihydro-4H-indol-2-one

InChI

InChI=1S/C23H24N2O/c1-15-6-4-8-18(12-15)24-22-20-14-17(3)10-11-21(20)25(23(22)26)19-9-5-7-16(2)13-19/h4-9,11-13,17,24H,10,14H2,1-3H3

InChI Key

NLFTZCVWJUEBQO-UHFFFAOYSA-N

Canonical SMILES

CC1CC=C2C(=C(C(=O)N2C3=CC=CC(=C3)C)NC4=CC=CC(=C4)C)C1

Origin of Product

United States

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